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Compound of Interest

Compound Name:

Bis[2-

(succinimidooxycarbonyloxy)ethyl]

sulfone

Cat. No.: B014174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the BSOCOES [Bis[2-
(succinimidooxycarbonyloxy)ethyl] sulfone] spacer arm, a homobifunctional crosslinking

agent. BSOCOES is distinguished by its base-cleavable sulfone linkage, offering reversibility in

crosslinking applications. This document details its chemical properties, mechanism of

cleavage, and provides comprehensive experimental protocols for its use in protein crosslinking

studies and its potential applications in drug delivery systems.

Introduction to BSOCOES
BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker designed to

covalently link molecules containing primary amines, such as proteins and peptides.[1] Its

defining feature is a central sulfone group within its spacer arm, which can be cleaved under

alkaline conditions.[1] This reversibility is highly advantageous in various proteomics and drug

development applications, allowing for the separation of crosslinked species for analysis or the

release of a therapeutic agent at a target site.

BSOCOES is a lipophilic, membrane-permeable molecule, making it suitable for both

intracellular and intramembrane conjugation.[1] However, it is not water-soluble and requires

dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

immediately before use.[1]
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Table 1: Chemical and Physical Properties of BSOCOES

Property Value Reference

Full Chemical Name

Bis[2-

(succinimidooxycarbonyloxy)et

hyl] sulfone

--INVALID-LINK--

Molecular Formula C14H16N2O12S [1]

Molecular Weight 436.36 g/mol [1]

Spacer Arm Length 13.0 Å [1]

Reactive Groups
N-hydroxysuccinimide (NHS)

ester (at both ends)
[1]

Target Moiety Primary amines (-NH2) [1]

Solubility
Insoluble in water; soluble in

DMSO and DMF
[1]

Membrane Permeability Permeable [1]

Mechanism of Base-Mediated Cleavage
The cleavage of the BSOCOES spacer arm proceeds via a β-elimination reaction under

alkaline conditions.[2] This well-established chemical transformation is initiated by the

abstraction of a proton on the carbon alpha to the sulfone group. The resulting carbanion

intermediate then facilitates the elimination of the sulfone as a leaving group, leading to the

cleavage of the spacer arm.

The reaction is typically carried out at a high pH, with a standard protocol recommending pH

11.6 for 2 hours at 37°C to achieve efficient cleavage.[1]
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Caption: Mechanism of BSOCOES cleavage.

Quantitative Analysis of Cleavage
While the standard conditions for BSOCOES cleavage are well-defined (pH 11.6, 2 hours,

37°C), the efficiency and kinetics of the reaction are dependent on factors such as pH,
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temperature, and buffer composition. For applications requiring precise control over cleavage, it

is crucial to consider these parameters.

Table 2: BSOCOES Cleavage Conditions

Parameter
Recommended
Condition

Notes Reference

pH 11.6

High pH is required to

facilitate the β-

elimination reaction.

[1]

Time 2 hours

Incubation time can

be optimized based

on the specific

application.

[1]

Temperature 37°C

Higher temperatures

can accelerate the

reaction rate.

[1]

Reagent
NaOH or other

suitable base

Used to adjust the pH

of the solution.
[1]

Note: At the time of this writing, specific kinetic data such as the half-life of BSOCOES at

various pH levels is not readily available in the public domain. Researchers are advised to

empirically determine the optimal cleavage conditions for their specific experimental setup.

Experimental Protocols
Protein Crosslinking with BSOCOES
This protocol provides a general guideline for crosslinking proteins in solution.

Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES,

borate) at a pH between 7.2 and 8.0.

Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in DMSO

or DMF to a final concentration of 10-25 mM.
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Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a

10-50 fold molar excess of the crosslinker over the protein.

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours

on ice.

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a

final concentration of 20-50 mM and incubate for 15 minutes.

Purification: Remove excess crosslinker and byproducts by dialysis or desalting.

Base-Cleavage of BSOCOES Crosslinked Conjugates
This protocol describes the cleavage of the BSOCOES spacer arm.

pH Adjustment: Increase the pH of the solution containing the crosslinked conjugate to 11.6

using a suitable base (e.g., NaOH).

Incubation: Incubate the solution for 2 hours at 37°C.

Neutralization and Purification: Neutralize the solution and desalt or dialyze the sample into

an appropriate buffer for subsequent analysis.

Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a BSOCOES crosslinked sample for analysis by

mass spectrometry.

Denaturation, Reduction, and Alkylation:

Denature the crosslinked protein in a buffer containing 8 M urea.

Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes at 37°C.

Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes at room

temperature in the dark.

Proteolytic Digestion:
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Dilute the sample to reduce the urea concentration to below 2 M.

Digest the protein with trypsin (or another suitable protease) at a 1:50 enzyme-to-protein

ratio overnight at 37°C.

Cleavage of BSOCOES (Optional): If analyzing the cleaved products, perform the base-

cleavage protocol (Section 4.2) at this stage.

Desalting: Desalt the peptide mixture using a C18 spin column.

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Caption: Experimental workflow for BSOCOES.
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Applications in Research and Drug Development
The base-cleavable nature of the BSOCOES spacer arm makes it a valuable tool in several

areas:

Proteomics: In protein-protein interaction studies, BSOCOES can be used to trap interacting

partners. The subsequent cleavage of the crosslinker allows for the identification of the

individual proteins by mass spectrometry, simplifying data analysis.

Drug Delivery: BSOCOES can be incorporated as a linker in antibody-drug conjugates

(ADCs). The stability of the linker at physiological pH and its cleavage under specific

conditions could potentially be exploited for targeted drug release. While the high pH

required for cleavage is not physiological, the principle of a triggerable linker is a key concept

in ADC design.[2] Further development of linkers that cleave under milder, more biologically

relevant conditions is an active area of research.[3]

Conclusion
The BSOCOES spacer arm offers a reliable and reversible method for crosslinking primary

amines. Its base-cleavable nature, proceeding through a β-elimination mechanism, provides

researchers with the flexibility to undo the crosslinking for analytical purposes or for the

controlled release of conjugated molecules. While a lack of detailed public data on its cleavage

kinetics necessitates empirical optimization for specific applications, the protocols and

principles outlined in this guide provide a solid foundation for the successful implementation of

BSOCOES in a variety of research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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